![molecular formula C11H8N4O2 B3357541 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one CAS No. 73894-33-4](/img/structure/B3357541.png)
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one
Overview
Description
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one, also known as DPQ, is a heterocyclic compound with a pyrazolone and quinoxaline fused together. DPQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one acts as a potent inhibitor of PARP, which plays a critical role in DNA repair. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects, including the inhibition of PARP, PKA, and PKC. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In addition, 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has several advantages for lab experiments, including its high potency as a PARP inhibitor and its ability to induce apoptosis in cancer cells. However, 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has several limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for research on 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one in various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to understand the mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one and its effects on cellular processes.
Scientific Research Applications
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and has been investigated as a potential therapeutic agent for cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-6(5-12-15-10)9-11(17)14-8-4-2-1-3-7(8)13-9/h1-5H,(H,14,17)(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUXKUPGFXJPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CNNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512056 | |
Record name | 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
CAS RN |
73894-33-4 | |
Record name | 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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